molecular formula C14H19BrN2O B12588208 Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-11-4

Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-

Cat. No.: B12588208
CAS No.: 649740-11-4
M. Wt: 311.22 g/mol
InChI Key: OEBWAVJODLQDHD-UHFFFAOYSA-N
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Description

Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-: is a chemical compound with a molecular formula of C8H8BrNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromophenyl group and a piperidinylmethyl group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products:

    Oxidation: Phenoxy acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.

Medicine: In medicine, it is investigated for its potential use in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. The bromophenyl group and the piperidinylmethyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Acetanilide, 3’-bromo-
  • 3-Bromoacetanilide
  • N-(3-Bromophenyl)acetic acid amide

Comparison: Compared to these similar compounds, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of the piperidinylmethyl group. This additional group enhances its binding affinity to molecular targets and increases its potential applications in various fields. The presence of the bromine atom also contributes to its reactivity and versatility in chemical synthesis.

Properties

CAS No.

649740-11-4

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-[(3-bromophenyl)-piperidin-1-ylmethyl]acetamide

InChI

InChI=1S/C14H19BrN2O/c1-11(18)16-14(17-8-3-2-4-9-17)12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9H2,1H3,(H,16,18)

InChI Key

OEBWAVJODLQDHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Br)N2CCCCC2

Origin of Product

United States

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